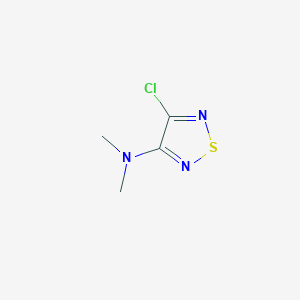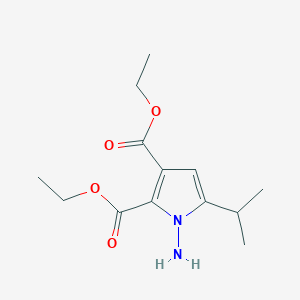
Cetearyl stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cetearyl stearate is a chemical compound widely used in the cosmetics and personal care industry. It is an ester of cetearyl alcohol and stearic acid, known for its emollient, emulsifying, and thickening properties. This compound is often found in products such as lotions, creams, and hair conditioners, where it helps to stabilize formulations and improve texture.
準備方法
Synthetic Routes and Reaction Conditions
Cetearyl stearate is synthesized through the esterification of cetearyl alcohol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is conducted at elevated temperatures to accelerate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Cetearyl stearate primarily undergoes hydrolysis and saponification reactions. In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield cetearyl alcohol and stearic acid. Saponification, on the other hand, involves the reaction of this compound with a strong base, such as sodium hydroxide, to produce soap and glycerol.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, elevated temperature.
Saponification: Sodium hydroxide, water, elevated temperature.
Major Products Formed
Hydrolysis: Cetearyl alcohol, stearic acid.
Saponification: Soap (sodium stearate), glycerol.
科学的研究の応用
Cetearyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as an emulsifying agent in various formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex mixtures and solutions.
Biology
In biological research, this compound is used in the formulation of cell culture media and other biological preparations. Its emollient properties help to maintain the integrity of cell membranes and improve the overall stability of biological samples.
Medicine
In the medical field, this compound is used in the formulation of topical medications and ointments. Its ability to enhance the texture and stability of these products makes it an essential ingredient in many pharmaceutical formulations.
Industry
In the cosmetics and personal care industry, this compound is widely used in the production of lotions, creams, and hair conditioners. Its emulsifying and thickening properties help to improve the texture and stability of these products, making them more appealing to consumers.
作用機序
Cetearyl stearate exerts its effects primarily through its emulsifying and thickening properties. As an emulsifier, it helps to stabilize mixtures of oil and water by reducing the surface tension between the two phases. This allows for the formation of stable emulsions, which are essential in many cosmetic and pharmaceutical formulations. Additionally, this compound acts as a thickening agent, increasing the viscosity of formulations and improving their overall texture.
類似化合物との比較
Cetearyl stearate is often compared to other similar compounds, such as cetearyl alcohol, stearyl alcohol, and glyceryl stearate. While all of these compounds have emulsifying and thickening properties, this compound is unique in its ability to provide a smooth, non-greasy texture to formulations.
Similar Compounds
Cetearyl Alcohol: A mixture of cetyl and stearyl alcohols, used as an emulsifying and thickening agent.
Stearyl Alcohol: A fatty alcohol used for its emollient and emulsifying properties.
Glyceryl Stearate: An ester of glycerin and stearic acid, used as an emulsifier and stabilizer in cosmetic formulations.
This compound stands out due to its balanced combination of cetearyl alcohol and stearic acid, which provides a unique set of properties that are highly valued in the cosmetics and personal care industry.
特性
IUPAC Name |
hexadecyl octadecanoate;octadecyl octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2.C34H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3;3-33H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXOBVQQGGHPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H140O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93820-97-4 |
Source


|
| Record name | Cetearyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093820974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, C16-18-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3308379.png)
![1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3308387.png)






![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B3308443.png)
